
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is a synthetic organic compound with the molecular formula C16H30N2O2 It is characterized by a tert-butyl group, a trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(pyrrolidin-1-ylmethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions, usually around 85°C. The process involves the dropwise addition of pyrrolidine to the reaction mixture, followed by heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate
- Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate
- Tert-butyl trans-4-(methyl)cyclohexylcarbamate
Uniqueness
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is unique due to the presence of the pyrrolidine ring, which enhances its binding affinity and specificity for certain molecular targets.
Eigenschaften
CAS-Nummer |
1356953-45-1 |
|---|---|
Molekularformel |
C16H30N2O2 |
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
tert-butyl N-[4-(pyrrolidin-1-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-8-6-13(7-9-14)12-18-10-4-5-11-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
MSEQZQUQJNSYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


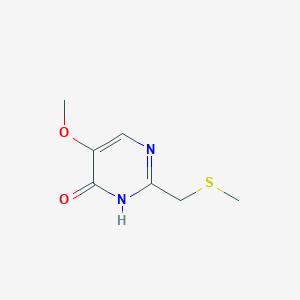

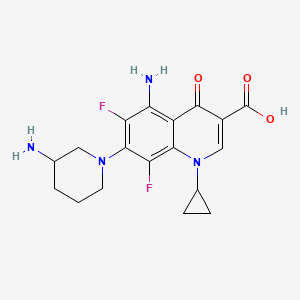
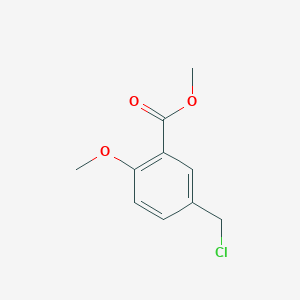

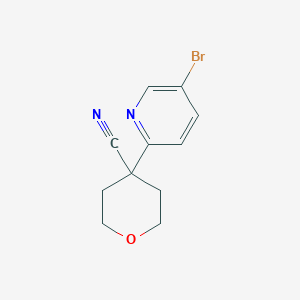
![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)
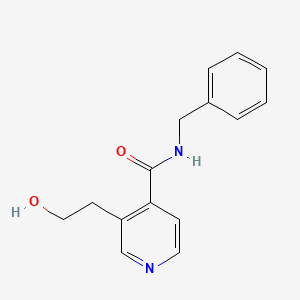

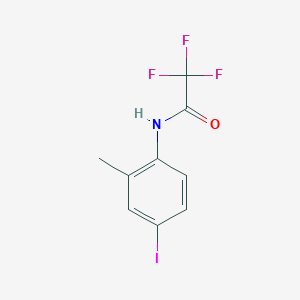


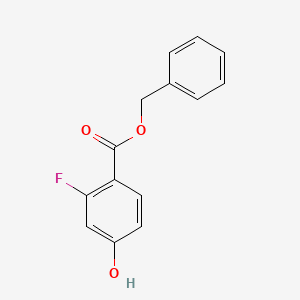
![1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane](/img/structure/B8750343.png)
